molecular formula C10H11Cl2N3O3 B1621156 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide CAS No. 2381-76-2

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

Cat. No.: B1621156
CAS No.: 2381-76-2
M. Wt: 292.12 g/mol
InChI Key: GXJBOIPBMFWJRF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound widely recognized for its auxin-like herbicidal activity . In scientific research, this specific acetamide hydrazide derivative is of significant interest for its potential application in medicinal chemistry, particularly as a precursor for developing novel anti-inflammatory agents. The 2,4-dichlorophenoxy group is a known pharmacophore capable of selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme . Molecular docking studies with related structural analogs have demonstrated that incorporating hydrazide and thiourea fragments can enhance binding affinity within the active site of COX-2, surpassing the inhibitory strength of the parent 2,4-dichlorophenoxyacetic acid . This suggests the compound's high value as a core structure for the design and synthesis of new non-steroidal anti-inflammatory drug (NSAID) candidates. Furthermore, its unique structure makes it a valuable building block in organic synthesis for constructing more complex heterocyclic systems, which can be screened for a range of biological activities. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c11-6-1-2-8(7(12)3-6)18-5-10(17)14-4-9(16)15-13/h1-3H,4-5,13H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBOIPBMFWJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365896
Record name 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-76-2
Record name N-[2-(2,4-Dichlorophenoxy)acetyl]glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. With a molecular formula of C10H11Cl2N3O3 and a molecular weight of 292.12 g/mol, this compound has been studied for its anti-inflammatory and anticancer properties, among other biological activities.

The compound's structure can be represented by the following characteristics:

PropertyDetails
IUPAC Name This compound
CAS Number 2381-76-2
Molecular Formula C10H11Cl2N3O3
Molecular Weight 292.12 g/mol
Purity Typically 95%

Anti-inflammatory Activity

Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, closely related to our compound of interest, exhibit promising anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. A study demonstrated that synthesized derivatives showed effective interaction with the COX-2 active site, surpassing the parent compound in binding strength .

Anticancer Activity

Preliminary studies have suggested that similar compounds may possess anticancer properties. For instance, compounds derived from thiazole and phenyl rings have shown significant activity against various cancer cell lines, indicating a potential for further exploration of this compound in cancer therapy .

Molecular docking studies have been performed to understand the interaction of this compound with biological targets. The results suggest that it may interact effectively with proteins involved in inflammatory responses and tumor progression. These interactions could be mediated through hydrophobic contacts and hydrogen bonding with key amino acid residues in target proteins .

Study 1: Anti-inflammatory Effects

In a controlled study, derivatives similar to this compound were tested for their ability to reduce inflammation in murine models. The results indicated a significant decrease in inflammatory markers when treated with these compounds compared to controls.

Study 2: Anticancer Properties

A series of experiments evaluated the cytotoxic effects of related compounds on human colon carcinoma cells (HCT-15). The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .

Scientific Research Applications

Medicinal Chemistry

Dichloroacetylhydrazine has been investigated for its potential as an antitumor agent. The hydrazine moiety is known for its ability to form hydrazones with carbonyl compounds, which can lead to the development of novel anticancer drugs. Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of dichloroacetylhydrazine showed significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development .

Agricultural Applications

The compound's structural similarity to known herbicides suggests potential applications in weed control. Specifically, its ability to act as a growth regulator could be leveraged to develop selective herbicides that target broadleaf weeds while sparing cereal crops.

Case Study : Research conducted on the herbicidal activity of related compounds showed that they could effectively control broadleaf weeds without harming monocotyledonous plants like wheat and corn. This selectivity is crucial for sustainable agricultural practices .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Dichloroacetylhydrazine Derivative AAntitumorMCF-7 Breast Cancer Cells15
Dichloroacetylhydrazine Derivative BHerbicidalBroadleaf Weeds25
Dichloroacetylhydrazine Derivative CAntimicrobialStaphylococcus aureus30

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include derivatives of 2,4-D with modified acetamide side chains. Substituents on the nitrogen atom significantly influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituent on Acetamide Nitrogen Molecular Formula Key Functional Groups Biological Activity (Reported) References
2-(2,4-Dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (Target Compound) Hydrazinyl-oxoethyl C₁₀H₁₀Cl₂N₃O₃ Hydrazine, carbonyl Hypothesized enzyme inhibition -
2,4-Dichlorophenoxyacetic acid (2,4-D) Carboxylic acid C₈H₆Cl₂O₃ Carboxyl, phenoxy Herbicide, COX-2 inhibition
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) 1,2,4-Triazole C₁₁H₁₁ClN₄O₂ Triazole, methylphenoxy Auxin-like activity, root growth modulation
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide) Mercaptoethyl C₁₀H₁₁Cl₂NO₂S Thiol, ethylene Caspase inhibition (hypothesized)
RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide) p-Tolylthioethyl C₁₇H₁₇Cl₂NO₂S Thioether, methylphenyl Not explicitly reported
2-(2,4-Dichlorophenoxy)-N-(5-amino-2-methoxyphenyl)acetamide 5-Amino-2-methoxyphenyl C₁₅H₁₃Cl₂N₂O₃ Aromatic amine, methoxy Antihistamine, anticholinergic

Physicochemical Properties

  • The hydrazinyl-oxoethyl group in the target compound introduces polarity, possibly improving aqueous solubility compared to 2,4-D derivatives with bulky substituents.
  • Synthetic Accessibility: Compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () are synthesized via condensation of chloral hydrate with 2,4-D precursors . The target compound may require hydrazine incorporation via reductive amination or nucleophilic substitution.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The compound is synthesized via coupling reactions between 2,4-dichlorophenoxyacetic acid derivatives and hydrazinyl intermediates. A common method involves carbodiimide-mediated amide bond formation (e.g., EDC with triethylamine) to activate the carboxylic acid group, followed by reaction with hydrazine derivatives . Key intermediates include the acid chloride or activated ester forms of the phenoxyacetic acid moiety.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Identifies hydrazinyl (-NH-NH2) protons (δ 6.5–8.5 ppm) and amide carbonyls (δ 165–175 ppm).
  • FTIR : Confirms C=O stretches (amide I band ~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion). These methods align with protocols used for analogous acetamide derivatives .

Q. What safety protocols are recommended for handling this compound?

While specific GHS data for this compound is limited, structurally similar chlorinated acetamides require:

  • Use of PPE (gloves, goggles, lab coats).
  • Handling in a fume hood to avoid inhalation of fine particles.
  • Proper waste disposal for halogenated organics .

Q. What in vitro assays are used to evaluate bioactivity?

Anti-inflammatory screening via COX-2 inhibition assays and anti-viral potential through molecular docking (e.g., SARS-CoV-2 protease targets) . Cell viability assays (MTT) are recommended for cytotoxicity profiling.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve coupling efficiency .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation .
  • Temperature Control : Maintaining 0–5°C minimizes side reactions during activation . Yields >70% are achievable with stoichiometric EDC and 1.2 equivalents of hydrazine derivatives.

Q. How does X-ray crystallography resolve structural ambiguities?

Single-crystal XRD determines bond angles, dihedral rotations (e.g., 80.7° between amide and dichlorophenyl groups), and hydrogen-bonding networks (N–H⋯O dimers). This data clarifies steric hindrance effects and validates computational models .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular Docking : Tools like AutoDock Vina assess interactions with proteins (e.g., SARS-CoV-2 Mpro in ).
  • MD Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes. Results correlate with experimental IC50 values when validated via enzyme inhibition assays .

Q. How do electronic effects of substituents influence reactivity?

The 2,4-dichlorophenoxy group is electron-withdrawing, activating the acetamide carbonyl toward nucleophilic attack. This facilitates hydrazone formation or further derivatization (e.g., Schiff base synthesis). Substituent positioning also directs regioselectivity in cross-coupling reactions .

Contradictions and Methodological Considerations

  • Synthetic Routes : uses acetic acid as a solvent for hydrazide coupling, while employs dichloromethane. Solvent polarity impacts reaction kinetics and purity.
  • Characterization : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl3), necessitating standardized reporting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

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